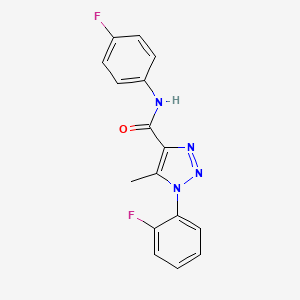
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazole derivatives and has been found to exhibit potential biological activities.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of specific enzymes or proteins in the target cells. In the case of its anticancer activity, the compound is believed to inhibit the growth of cancer cells by inducing apoptosis or cell death (Zhang et al., 2017).
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In a study conducted by Zhang et al. (2017), the compound was found to induce cell cycle arrest and apoptosis in human lung cancer cells. Another study conducted by El-Sayed et al. (2019) showed that the compound exhibited significant inhibition of germ tube formation and biofilm formation in Candida albicans.
实验室实验的优点和局限性
The advantages of using 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potential biological activities and its ease of synthesis. However, the limitations include its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the research on 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, future research could focus on modifying the structure of the compound to improve its solubility and reduce its potential toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It exhibits potential biological activities and has been studied for its anticancer, antifungal, and antibacterial properties. The compound is synthesized through a multistep process and exerts its biological activities through the inhibition of specific enzymes or proteins in the target cells. While it has advantages in lab experiments, such as its potential biological activities and ease of synthesis, its limitations include its low solubility in water and potential toxicity. Future research could focus on investigating its potential as a therapeutic agent and modifying its structure to improve its properties.
合成方法
The synthesis of 1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-fluorophenyl)acetate. The second step involves the reaction of ethyl 2-(2-fluorophenyl)acetate with hydrazine hydrate to form 2-(2-fluorophenyl)hydrazinecarboxylic acid ethyl ester. The third step involves the reaction of 2-(2-fluorophenyl)hydrazinecarboxylic acid ethyl ester with 4-fluorophenyl isocyanate to form this compound.
科学研究应用
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit potential biological activities. It has been studied for its anticancer, antifungal, and antibacterial properties. In a study conducted by Zhang et al. (2017), the compound was found to inhibit the growth of human lung cancer cells. Another study conducted by El-Sayed et al. (2019) showed that the compound exhibited significant antifungal activity against Candida albicans. In addition, the compound has also been found to exhibit antibacterial activity against Staphylococcus aureus (Zhang et al., 2017).
属性
IUPAC Name |
1-(2-fluorophenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-12-8-6-11(17)7-9-12)20-21-22(10)14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQPVWUABMKGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

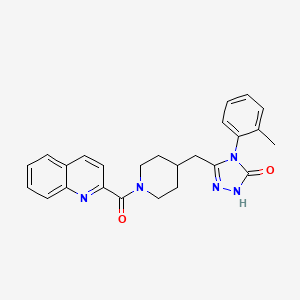
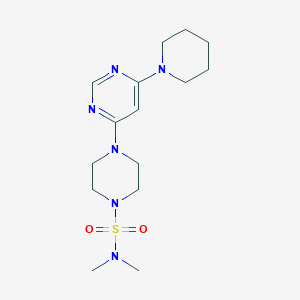
![2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2693366.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2693368.png)
![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
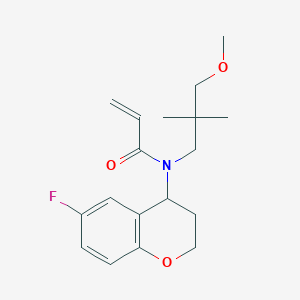
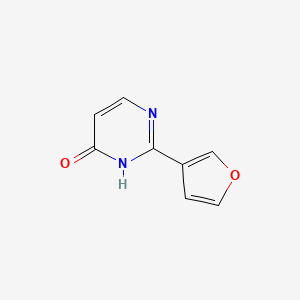
![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2693373.png)
![3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone](/img/structure/B2693377.png)
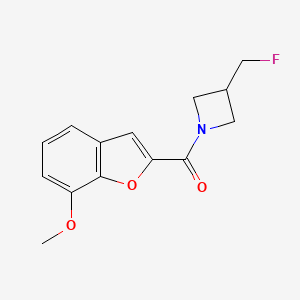
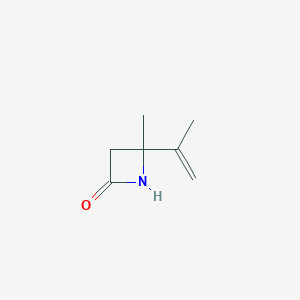
![4-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2693381.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2693383.png)